molecular formula C14H10ClFN2O2 B5867657 N'-(3-chlorobenzoyl)-2-fluorobenzohydrazide

N'-(3-chlorobenzoyl)-2-fluorobenzohydrazide

Cat. No.: B5867657
M. Wt: 292.69 g/mol
InChI Key: BNUZZYCUNSGQCG-UHFFFAOYSA-N
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Description

N’-(3-chlorobenzoyl)-2-fluorobenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a 3-chlorobenzoyl group and a 2-fluorobenzoyl group attached to a hydrazide moiety

Properties

IUPAC Name

N'-(3-chlorobenzoyl)-2-fluorobenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2O2/c15-10-5-3-4-9(8-10)13(19)17-18-14(20)11-6-1-2-7-12(11)16/h1-8H,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUZZYCUNSGQCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC(=CC=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chlorobenzoyl)-2-fluorobenzohydrazide typically involves the reaction of 3-chlorobenzoyl chloride with 2-fluorobenzohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed to ensure complete reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of N’-(3-chlorobenzoyl)-2-fluorobenzohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-(3-chlorobenzoyl)-2-fluorobenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-(3-chlorobenzoyl)-2-fluorobenzohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with enhanced efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(3-chlorobenzoyl)-2-fluorobenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chlorobenzoyl chloride
  • 2-Fluorobenzoyl chloride
  • N’-(3-chlorobenzoyl)isonicotinohydrazide

Uniqueness

N’-(3-chlorobenzoyl)-2-fluorobenzohydrazide is unique due to the presence of both a 3-chlorobenzoyl group and a 2-fluorobenzoyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and development .

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